molecular formula C19H18ClN3O2S B361386 N-(5-chloro-2-methoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 338426-36-1

N-(5-chloro-2-methoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B361386
M. Wt: 387.9g/mol
InChI Key: HIEOHFHCRFALQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.9g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway involves the reaction of 5-chloro-2-methoxyaniline with 2-bromoacetyl chloride to form N-(5-chloro-2-methoxyphenyl)-2-bromoacetamide. The intermediate is then reacted with 1-methyl-5-phenyl-1H-imidazole-2-thiol in the presence of a base to form the target compound N-(5-chloro-2-methoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide.

Starting Materials
5-chloro-2-methoxyaniline, 2-bromoacetyl chloride, 1-methyl-5-phenyl-1H-imidazole-2-thiol, base

Reaction
Step 1: 5-chloro-2-methoxyaniline is reacted with 2-bromoacetyl chloride in the presence of a base to form N-(5-chloro-2-methoxyphenyl)-2-bromoacetamide., Step 2: N-(5-chloro-2-methoxyphenyl)-2-bromoacetamide is then reacted with 1-methyl-5-phenyl-1H-imidazole-2-thiol in the presence of a base to form the target compound N-(5-chloro-2-methoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-23-16(13-6-4-3-5-7-13)11-21-19(23)26-12-18(24)22-15-10-14(20)8-9-17(15)25-2/h3-11H,12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEOHFHCRFALQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

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